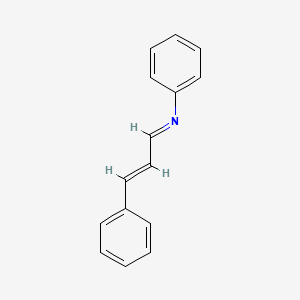

N-Cinnamylideneaniline

Description

Properties

IUPAC Name |

(E)-N,3-diphenylprop-2-en-1-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N/c1-3-8-14(9-4-1)10-7-13-16-15-11-5-2-6-12-15/h1-13H/b10-7+,16-13? | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGKOSCNIXIHSDE-DOSQDUBCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C=NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953-21-9 | |

| Record name | N-CINNAMYLIDENEANILINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Cinnamylideneaniline can be synthesized through the condensation reaction of cinnamaldehyde and aniline. The reaction typically involves mixing equimolar amounts of cinnamaldehyde and aniline in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction proceeds via the formation of an imine intermediate, which then undergoes cyclization to form this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-Cinnamylideneaniline undergoes various chemical reactions, including:

Reduction: Reduction of this compound can yield the corresponding amine.

Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

Oxidation: N-t-butylbenzenesulfinimidoyl chloride and DBU in methylene chloride at -78°C.

Reduction: Common reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed:

Oxidation: Formation of nitrones.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted derivatives, such as nitro or halogenated compounds.

Scientific Research Applications

Medicinal Chemistry

Antibacterial Properties

N-Cinnamylideneaniline and its derivatives have been investigated for their antibacterial activities. A study synthesized various Schiff base derivatives from cinnamaldehyde and anilines, including this compound, and tested them against bacterial strains such as Acinetobacter calcoaceticus and Pediococcus acidilactici. The results indicated that these compounds exhibited significant antibacterial properties, making them potential candidates for developing new antibacterial agents .

Anticancer Activity

Research has shown that Schiff bases derived from aromatic aldehydes and amines, including this compound, possess anticancer properties. These compounds can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species and modulation of signaling pathways related to cell survival .

Catalysis

Synthesis of Quinolines

this compound has been utilized as a key intermediate in the palladium-catalyzed synthesis of quinolines from allyl alcohols. The reaction conditions allowed for high yields (up to 93%) of the desired quinoline products. This application highlights the compound's role in facilitating complex organic transformations efficiently .

Green Chemistry Applications

In green chemistry, this compound has been employed in the synthesis of aryl aldimines using environmentally benign solvents such as ethyl lactate. This method not only enhances yield and purity but also reduces energy consumption compared to traditional methods .

Material Science

Photodegradation of Polymers

The use of this compound derivatives has been explored in the context of polymer science, specifically for their ability to accelerate the photodegradation of polyethylene. This property is particularly valuable for developing biodegradable materials that can reduce environmental pollution caused by plastic waste .

Case Study 1: Antibacterial Activity

- Objective: Evaluate the antibacterial efficacy of synthesized Schiff bases.

- Method: Disc diffusion method against selected bacterial strains.

- Results: Compounds exhibited varying degrees of antibacterial activity; this compound showed promising results against both

Mechanism of Action

The mechanism of action of N-Cinnamylideneaniline involves its interaction with specific molecular targets and pathways. For instance, it can interact with enzymes or receptors in biological systems, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

N-Benzylideneaniline

- Structure : A Schiff base formed between benzaldehyde and aniline (C₆H₅–CH=N–C₆H₅).

- Synthesis : Prepared via condensation of benzaldehyde and aniline.

- Reactivity : Undergoes [2+2] cycloaddition with ketenes to form β-lactams, contrasting with this compound’s preference for [2+4] cycloaddition to yield γ-lactams .

- Physical Properties : Melting point 52–54°C, boiling point 300°C, density 0.956 g/cm³ .

- Applications : Used in photochemical studies and as a ligand in coordination chemistry.

N-Methylaniline and N,N-Dimethylaniline

- Structure : Alkylated derivatives of aniline (N–CH₃ or N–(CH₃)₂ substituents).

- Synthesis : Produced via alkylation of aniline with methylating agents.

- Reactivity: Act as weak bases and nucleophiles.

- Physical Properties : N,N-Dimethylaniline has a boiling point of 193°C and is liquid at room temperature .

Acetanilide

- Structure : Acetylated aniline (C₆H₅–NH–CO–CH₃).

- Synthesis : Derived from aniline and acetic anhydride.

- Reactivity : Lacks the imine bond, making it unreactive in cycloadditions. Historically used as an analgesic.

- Physical Properties : Melting point 114°C, stable crystalline solid .

Mechanistic and Electronic Differences

- Conjugation Effects : this compound’s extended conjugation (due to the cinnamyl group) lowers the energy of its π* orbitals, favoring [2+4] cycloadditions over [2+2] pathways seen in N-Benzylideneaniline .

- Steric and Electronic Profiles : Alkylated anilines (e.g., N,N-Dimethylaniline) exhibit increased electron-donating effects at the nitrogen, enhancing their nucleophilicity but reducing their ability to form imine bonds.

Biological Activity

N-Cinnamylideneaniline is an organic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological effects, and potential applications based on recent studies and findings.

Synthesis of this compound

This compound can be synthesized through the condensation reaction between cinnamaldehyde and aniline. This reaction can be facilitated using various methods, including microwave irradiation, which has been reported to yield high purity and efficiency in a short time frame . The general reaction can be represented as follows:

Antimicrobial Properties

This compound and its derivatives have demonstrated significant antimicrobial activities. For instance, studies have shown that certain derivatives exhibit potent inhibitory effects against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) with minimum inhibitory concentrations (MIC) lower than that of standard antibiotics like ampicillin .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | MIC (µM) | Target Organism |

|---|---|---|

| This compound | 45.8 | Staphylococcus aureus |

| (2E)-N-[3-Fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide | 25.9 | MRSA |

| (2E)-N-(4-Methoxycinnamylidene)aniline | 30.0 | Mycobacterium tuberculosis |

Anti-Inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties by inhibiting the activation of NF-κB, a key transcription factor involved in inflammatory responses. In vitro studies have shown that specific derivatives can attenuate lipopolysaccharide-induced NF-κB activation more effectively than cinnamic acid itself .

Table 2: Anti-Inflammatory Activity of this compound Derivatives

| Compound | NF-κB Activity (%) | Remarks |

|---|---|---|

| This compound | 9% decrease | Less effective than cinnamic acid |

| (R = 3-Cl-4-Br) | 6.5 ± 1.0 µM | Significant anti-inflammatory effect |

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that these compounds may influence various cellular pathways, including:

- Inhibition of transcription factors : By affecting the nuclear translocation of NF-κB or its binding to DNA.

- Epigenetic regulation : Potentially altering gene expression related to inflammation and immune response.

Study on Antibacterial Properties

A study conducted by Celik et al. evaluated the antibacterial activity of several Schiff base derivatives, including this compound. The disc diffusion method revealed promising results against various bacterial strains, indicating its potential as a lead compound for developing new antibacterial agents .

Research on Anti-inflammatory Effects

Another significant study focused on the anti-inflammatory potential of this compound derivatives in models of induced inflammation. Results indicated that specific modifications to the compound could enhance its efficacy in reducing inflammatory markers in cell cultures .

Q & A

Q. What are the established synthetic routes for N-Cinnamylideneaniline, and how do reaction conditions influence yield and purity?

Methodological Answer:

- Schiff base condensation : React aniline derivatives with cinnamaldehyde in ethanol or methanol under reflux (60–80°C) for 4–6 hours, using catalytic acetic acid. Yields typically range from 70–85%, with purity dependent on recrystallization solvents (e.g., ethanol/water mixtures) .

- Microwave-assisted synthesis : Reduces reaction time to 10–20 minutes with comparable yields, but requires optimization of microwave power (300–500 W) to avoid decomposition .

- Key characterization : Confirm imine bond formation via FT-IR (C=N stretch at ~1600–1650 cm⁻¹) and ¹³C NMR (δ ~150–155 ppm for C=N) .

Q. How can researchers ensure reproducibility in spectroscopic characterization of this compound derivatives?

Q. What solvent systems are optimal for studying this compound’s solubility and stability in photophysical experiments?

Methodological Answer:

- Solubility screening : Prioritize aprotic solvents (e.g., DMF, DMSO) for high solubility (>10 mM). For stability, avoid aqueous buffers (pH > 7) due to hydrolysis risks.

- Accelerated stability testing : Monitor UV-Vis absorbance at 24-hour intervals under varying light and temperature conditions. Degradation >5% over 72 hours indicates need for stabilizers (e.g., antioxidants like BHT) .

Advanced Research Questions

Q. How can contradictory data in this compound’s fluorescence quantum yield be resolved across studies?

Methodological Answer:

- Control variables : Standardize excitation wavelengths, solvent polarity, and instrument calibration (e.g., using quinine sulfate as a reference).

- Statistical reconciliation : Apply Grubbs’ test to identify outliers in reported values (e.g., Φₖ = 0.45 ± 0.05 vs. 0.62 ± 0.03). Replicate measurements using identical excitation/emission slit widths (5 nm) .

Q. What computational strategies are effective for modeling this compound’s electronic transitions and non-linear optical properties?

Methodological Answer:

- DFT calculations : Use B3LYP/6-311++G(d,p) to optimize geometry and calculate HOMO-LUMO gaps. Compare with experimental UV-Vis λₘₐₓ (e.g., 320–350 nm).

- TD-DFT validation : Include solvent effects (PCM model) and assess hyperpolarizability (β) for non-linear optical applications. Discrepancies >0.3 eV between theoretical and experimental band gaps suggest incomplete basis sets .

Q. How should researchers design experiments to investigate this compound’s mechanistic role in catalysis or supramolecular assemblies?

Methodological Answer:

- Kinetic studies : Monitor reaction progress via in situ FT-IR or NMR to identify intermediates. For supramolecular systems, use Job’s plot to determine stoichiometry (e.g., 1:1 host-guest complexes).

- Control experiments : Replace N-Cinnamylideneaniline with structurally analogous Schiff bases (e.g., N-Benzylideneaniline) to isolate electronic/steric effects .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound’s biological assays?

Methodological Answer:

- Non-linear regression : Fit IC₅₀/EC₅₀ curves using four-parameter logistic models (e.g., GraphPad Prism). Report R² values and 95% confidence intervals.

- Outlier management : Apply ROUT method (Q = 1%) to exclude aberrant data points. Replicate experiments at least three times to ensure p < 0.05 significance .

Q. How can researchers address discrepancies in this compound’s crystallographic data (e.g., bond lengths vs. DFT predictions)?

Methodological Answer:

- Error analysis : Compare X-ray diffraction data with CSD (Cambridge Structural Database) entries. Differences >0.02 Å in C=N bond lengths may indicate lattice packing effects.

- Theoretical refinement : Re-optimize DFT calculations using periodic boundary conditions to account for crystal environment .

Experimental Design and Reporting

Q. What are the best practices for documenting this compound’s synthetic procedures to meet NIH guidelines for preclinical research?

Methodological Answer:

- Detailed protocols : Specify reagent grades (e.g., ≥99% purity), equipment calibration (e.g., NMR shimming), and hazard controls (e.g., fume hood use).

- Checklist adherence : Follow NIH’s ARRIVE guidelines for reporting animal/cell-based studies, including randomization methods and blinding protocols .

Q. How should researchers structure a manuscript’s Materials and Methods section to ensure reproducibility of this compound studies?

Methodological Answer:

- Modular organization : Separate synthesis, characterization, and application subsections. For biological assays, list cell lines (with ATCC numbers), passage numbers, and culture conditions.

- Data repositories : Deposit raw spectra, chromatograms, and crystallographic files in public databases (e.g., Figshare, Zenodo) with unique DOIs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.